Regioisomeric Differentiation: 3-Pyridylcarbonyl vs. 4-Pyridylcarbonyl Hydrogen Bond Acceptor Geometry
The target compound positions the pyridine nitrogen at the meta position relative to the carbonyl, creating a hydrogen bond acceptor vector at ~120° from the carbonyl axis. In contrast, 3-(pyridine-4-carbonyl)-1H-indole (CAS 3189-05-7) places the pyridine nitrogen at the para position (~180° from the carbonyl), altering the spatial orientation of hydrogen bond interactions with biological targets [1]. Computed logP differs between the two regioisomers: the 3-pyridyl isomer (XLogP3 = 2.6) vs. the 4-pyridyl isomer (XLogP3 ≈ 2.3) .
| Evidence Dimension | Computed logP (XLogP3) and hydrogen bond acceptor geometry |
|---|---|
| Target Compound Data | XLogP3 = 2.6; pyridine N at meta position relative to carbonyl (HBA vector ~120°) |
| Comparator Or Baseline | 3-(Pyridine-4-carbonyl)-1H-indole (CAS 3189-05-7): XLogP3 ≈ 2.3; pyridine N at para position (~180°) |
| Quantified Difference | ΔXLogP3 ≈ +0.3 log units (higher lipophilicity of 3-pyridyl isomer); distinct HBA vector angle difference of ~60° |
| Conditions | Computed physicochemical properties; no head-to-head biological assay data identified for this comparator pair |
Why This Matters
The difference in hydrogen bond acceptor geometry (~60° vector shift) can determine whether a compound engages a given protein target's hydrogen bond donor residue, directly impacting binding affinity and selectivity in medicinal chemistry campaigns.
- [1] PubChem Compound Summary CID 285748. 1H-Indol-3-yl(pyridin-3-yl)methanone. Computed properties: XLogP3 = 2.6; TPSA = 45.8 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/285748 View Source
